molecular formula C10H17NS B15310753 6-(Thiophen-3-yl)hexan-2-amine

6-(Thiophen-3-yl)hexan-2-amine

Cat. No.: B15310753
M. Wt: 183.32 g/mol
InChI Key: PRWDVXHNILPIDI-UHFFFAOYSA-N
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Description

6-(Thiophen-3-yl)hexan-2-amine is an organic compound featuring a thiophene ring attached to a hexane chain with an amine group at the second position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the condensation reaction, such as the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .

Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-(Thiophen-3-yl)hexan-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form primary amines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(Thiophen-3-yl)hexan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Thiophen-3-yl)hexan-2-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: 6-(Thiophen-3-yl)hexan-2-amine is unique due to its specific structural features, combining a thiophene ring with a hexane chain and an amine group. This combination imparts unique electronic and steric properties, making it valuable for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

6-thiophen-3-ylhexan-2-amine

InChI

InChI=1S/C10H17NS/c1-9(11)4-2-3-5-10-6-7-12-8-10/h6-9H,2-5,11H2,1H3

InChI Key

PRWDVXHNILPIDI-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCC1=CSC=C1)N

Origin of Product

United States

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